molecular formula C20H16ClN3O5S B12701209 5-Pyrimidineacetic acid, hexahydro-1-((2-chlorobenzoyl)amino)-4,6-dioxo-alpha-methyl-3-phenyl-2-thioxo- CAS No. 153260-30-1

5-Pyrimidineacetic acid, hexahydro-1-((2-chlorobenzoyl)amino)-4,6-dioxo-alpha-methyl-3-phenyl-2-thioxo-

Cat. No.: B12701209
CAS No.: 153260-30-1
M. Wt: 445.9 g/mol
InChI Key: DDJWJRKDYLMWOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Pyrimidineacetic acid, hexahydro-1-((2-chlorobenzoyl)amino)-4,6-dioxo-alpha-methyl-3-phenyl-2-thioxo- is a complex organic compound with a unique structure that includes a pyrimidine ring, a chlorobenzoyl group, and a thioxo group

Preparation Methods

The synthesis of 5-Pyrimidineacetic acid, hexahydro-1-((2-chlorobenzoyl)amino)-4,6-dioxo-alpha-methyl-3-phenyl-2-thioxo- involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidine ring, followed by the introduction of the chlorobenzoyl group and the thioxo group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Pyrimidineacetic acid, hexahydro-1-((2-chlorobenzoyl)amino)-4,6-dioxo-alpha-methyl-3-phenyl-2-thioxo- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives and thioxo compounds. Compared to these, 5-Pyrimidineacetic acid, hexahydro-1-((2-chlorobenzoyl)amino)-4,6-dioxo-alpha-methyl-3-phenyl-2-thioxo- is unique due to its specific combination of functional groups and its potential applications. Some similar compounds are:

  • 5-Pyrimidinecarboxylic acid
  • 2-Thioxo-4,6-dioxo-3-phenylpyrimidine
  • 2-Chlorobenzoyl derivatives

This compound’s uniqueness lies in its complex structure and the diverse range of reactions it can undergo, making it a valuable subject of study in various scientific fields.

Properties

CAS No.

153260-30-1

Molecular Formula

C20H16ClN3O5S

Molecular Weight

445.9 g/mol

IUPAC Name

2-[1-[(2-chlorobenzoyl)amino]-4,6-dioxo-3-phenyl-2-sulfanylidene-1,3-diazinan-5-yl]propanoic acid

InChI

InChI=1S/C20H16ClN3O5S/c1-11(19(28)29)15-17(26)23(12-7-3-2-4-8-12)20(30)24(18(15)27)22-16(25)13-9-5-6-10-14(13)21/h2-11,15H,1H3,(H,22,25)(H,28,29)

InChI Key

DDJWJRKDYLMWOD-UHFFFAOYSA-N

Canonical SMILES

CC(C1C(=O)N(C(=S)N(C1=O)NC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.